Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide

Descripción

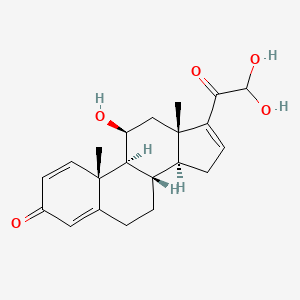

Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide is a derivative of Budesonide, a well-known glucocorticoid used in the treatment of various inflammatory conditions

Propiedades

Fórmula molecular |

C21H26O5 |

|---|---|

Peso molecular |

358.4 g/mol |

Nombre IUPAC |

(8S,9S,10R,11S,13S,14S)-17-(2,2-dihydroxyacetyl)-11-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H26O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h6-9,13-14,16-17,19,23,25-26H,3-5,10H2,1-2H3/t13-,14-,16-,17+,20-,21-/m0/s1 |

Clave InChI |

ZXKRFVYEBAKPSC-NUDWEQGUSA-N |

SMILES isomérico |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC=C2C(=O)C(O)O)CCC4=CC(=O)C=C[C@]34C)O |

SMILES canónico |

CC12CC(C3C(C1CC=C2C(=O)C(O)O)CCC4=CC(=O)C=CC34C)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide typically involves the acetalization of Budesonide with 2-propyl-1,3-dioxolane. This reaction is catalyzed by a Brönsted or Lewis acid, such as toluenesulfonic acid or zirconium tetrachloride, under reflux conditions in toluene . The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is crucial for achieving high yields.

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness. Methods such as ultrasound-assisted synthesis using graphene oxide catalysts have been explored to enhance reaction rates and yields .

Análisis De Reacciones Químicas

Types of Reactions

Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide undergoes various chemical reactions, including:

Oxidation: Using reagents like potassium permanganate or chromium trioxide.

Reduction: Employing agents such as lithium aluminium hydride or sodium borohydride.

Substitution: Involving nucleophiles like organolithium or Grignard reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminium hydride in dry ether.

Substitution: Organolithium reagents in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide has diverse applications in scientific research:

Chemistry: Used as a model compound for studying acetalization and deprotection reactions.

Biology: Investigated for its potential anti-inflammatory and immunosuppressive properties.

Medicine: Explored as a therapeutic agent for treating respiratory and autoimmune diseases.

Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The 2-propyl-1,3-dioxolane moiety enhances its stability and bioavailability, making it a potent anti-inflammatory agent .

Comparación Con Compuestos Similares

Similar Compounds

Budesonide: The parent compound, widely used in clinical settings.

Fluticasone: Another glucocorticoid with similar anti-inflammatory properties.

Beclomethasone: A glucocorticoid used in the treatment of asthma and allergic rhinitis.

Uniqueness

Des-(2-propyl-1,3-dioxolane)-2-hydroxy Budesonide stands out due to its enhanced stability and bioavailability, attributed to the 2-propyl-1,3-dioxolane moiety. This structural modification potentially improves its therapeutic efficacy and reduces side effects compared to other glucocorticoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.